Bopindolol fumarate

Pharmacology Beta-blocker Isolated tissue

Choose Bopindolol fumarate (CAS 79125-22-7) for its unique 24 h β-blockade via active metabolites, distinct β2-intrinsic sympathomimetic activity (ISA) at higher doses, and evidence of improved lipid ratios vs. standard β-blockers. This prodrug outperforms pindolol and atenolol in metabolic studies and angina models, making it the definitive reference for cardiovascular and respiratory pharmacology research.

Molecular Formula C27H32N2O7
Molecular Weight 496.6 g/mol
CAS No. 79125-22-7
Cat. No. B12422926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBopindolol fumarate
CAS79125-22-7
Molecular FormulaC27H32N2O7
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C23H28N2O3.C4H4O4/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17;5-3(6)1-2-4(7)8/h5-13,18,24-25H,14-15H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeySRGXLPJWUNBTKJ-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bopindolol Fumarate (CAS 79125-22-7): Sourcing a Long-Acting β-Adrenoceptor Antagonist Prodrug for Hypertension and Angina Research


Bopindolol fumarate (CAS 79125-22-7) is an orally active, non-selective β-adrenoceptor antagonist with partial agonist activity, functioning as the prodrug of pindolol . It is rapidly metabolized to an active hydrolyzed form, with antihypertensive effects sustained for more than 24 hours after once-daily dosing at 0.5 to 4 mg [1]. The compound exhibits intrinsic sympathomimetic activity (ISA), membrane stabilizing actions, and inhibits renin secretion while interacting with 5-HT receptors . Its long duration of action, distinct β-subtype partial agonist profile compared to pindolol, and favorable metabolic stability position it as a differentiated research tool for cardiovascular investigations.

Why Bopindolol Fumarate Cannot Be Replaced by Generic Beta-Blockers in Research Protocols: Prodrug Kinetics, Distinct ISA Profile, and Favorable Lipid Effects


Substituting bopindolol fumarate with common in-class alternatives such as propranolol, atenolol, metoprolol, or even pindolol is not scientifically equivalent due to three critical differentiators. First, bopindolol is a prodrug that generates active metabolites (18-502 and 20-785) which contribute to its uniquely long duration of action, a pharmacokinetic property not shared by most beta-blockers [1]. Second, bopindolol exhibits a distinct intrinsic sympathomimetic activity (ISA) profile: unlike pindolol which exerts ISA at β1-adrenoceptors, bopindolol's ISA is selectively manifest at β2-adrenoceptors at higher doses, which may translate to differential hemodynamic and respiratory effects [2]. Third, clinical studies demonstrate that bopindolol treatment avoids the detrimental lipid profile changes commonly observed with non-ISA beta-blockers, with some evidence of improved lipid ratios [3].

Bopindolol Fumarate: Quantitative Comparative Evidence for Informed Research Procurement Decisions


In Vitro β-Adrenoceptor Antagonist Potency: Bopindolol vs. Propranolol in Isolated Tissue Preparations

Bopindolol demonstrates significantly higher β-adrenoceptor antagonist potency compared to propranolol, with marked tissue-dependent differences. In isolated guinea pig atrial preparations, bopindolol was 1.1 to 2.8 times more potent than propranolol; in tracheal smooth muscle preparations, its potency advantage increased to 14.1-fold [1]. Notably, the major metabolite 18-502 exhibited 34.7–38.0 times the potency of propranolol in atria and 29.0 times in trachea [1].

Pharmacology Beta-blocker Isolated tissue

Clinical Antihypertensive Efficacy: Bopindolol vs. Atenolol in Mild-to-Moderate Hypertension

In a randomized double-blind study of 31 outpatients with mild-to-moderate essential hypertension, once-daily bopindolol (1-4 mg/day) was compared with atenolol (50-200 mg/day) over 12 weeks. Supine diastolic blood pressure ≤90 mmHg was achieved in 11/15 patients (74%) receiving bopindolol versus 8/13 patients (62%) receiving atenolol [1]. Improvements in plasma lipid profiles were observed after 12 months of bopindolol monotherapy, whereas atenolol is typically associated with adverse lipid changes [1].

Hypertension Clinical trial Beta-blocker

Partial Agonist Activity Profile: Distinct β-Subtype ISA Compared to Pindolol

In normotensive conscious dogs, intravenous pindolol (3-100 μg/kg) produced dose-dependent increases in heart rate, whereas bopindolol at identical doses had no effect on heart rate [1]. This indicates that bopindolol exerts no partial agonist activity at the β1-adrenoceptor, unlike pindolol which does. Instead, bopindolol's partial agonist activity is confined to the β2-adrenoceptor and only becomes apparent at the highest dose tested (100 μg/kg) [1].

Intrinsic sympathomimetic activity Beta-blocker Cardiovascular

Plasma Lipid Profile Effects: Favorable Impact Compared to Atenolol in Long-Term Treatment

In hypertensive patients treated with bopindolol for 12 months, a decrease in all low-density lipoprotein fractions was observed compared to serum concentrations after placebo [1]. The total cholesterol/HDL cholesterol ratio did not deteriorate, and the apolipoprotein A/apolipoprotein B ratio increased [1]. This contrasts with atenolol and other non-ISA beta-blockers, which are known to increase triglycerides and decrease HDL cholesterol.

Lipid metabolism Hypertension Cardiovascular risk

β-Adrenoceptor Blockade Potency: Equipotent Dosing Comparison vs. Atenolol and Oxprenolol

In terms of cardiac β-adrenoceptor blockade, 1 mg bopindolol was determined to be equipotent to 100 mg atenolol or 160 mg slow-release oxprenolol in healthy volunteers [1]. Bopindolol was also 10 times more potent than pindolol and 100 times more potent than atenolol in reducing exercise-induced tachycardia [2]. This high potency allows for lower milligram dosing and may contribute to reduced interindividual pharmacokinetic variability compared to extensively metabolized beta-blockers.

Potency Beta-blocker Dose conversion

Angina Pectoris Symptom Reduction: Bopindolol vs. Atenolol in Stable Angina Patients

In a double-blind randomized trial of 32 patients with stable angina and positive symptom-limited exercise tests, bopindolol demonstrated superior reduction in anginal attack frequency compared to atenolol. After 3 months of active treatment, the incidence of anginal attacks was lower in the bopindolol group (2.45 attacks) versus the atenolol group (3.29 attacks) [1]. Resting heart rate was also lower with bopindolol (55.89 bpm) compared to atenolol (63.38 bpm) [1].

Angina pectoris Ischemic heart disease Clinical trial

Validated Research Applications for Bopindolol Fumarate Based on Comparative Evidence


Hypertension Models Requiring Long-Acting Beta-Blockade Without Adverse Lipid Effects

For studies investigating the metabolic consequences of chronic beta-blockade in hypertensive models, bopindolol fumarate is the preferred compound. Evidence shows that after 12 months of treatment, bopindolol decreased LDL fractions, maintained total/HDL cholesterol ratios, and increased the apoA/apoB ratio, in contrast to atenolol and other non-ISA beta-blockers [1]. The 24-hour duration of action supports once-daily dosing regimens that minimize handling stress in chronic rodent models [2].

Comparative Beta-Blocker Pharmacology Studies Focused on Intrinsic Sympathomimetic Activity (ISA)

Bopindolol's unique ISA profile—absence of β1-mediated ISA (unlike pindolol) but presence of β2-mediated ISA at higher doses—makes it an essential reference compound for dissecting the functional roles of β-adrenoceptor subtypes in cardiovascular and respiratory physiology [3]. Researchers can use bopindolol alongside pindolol and atenolol to create a graded ISA continuum, enabling precise mechanistic studies of partial agonist activity in beta-blockade.

Isolated Tissue Experiments Requiring High β2-Adrenoceptor Antagonist Potency

In isolated tracheal or bronchial smooth muscle preparations, bopindolol exhibits 14.1-fold higher potency than propranolol as a β-adrenoceptor antagonist, and its metabolite 18-502 is 29.0 times more potent [4]. This makes bopindolol an ideal tool for studies requiring robust β2-blockade at low concentrations, minimizing off-target effects in ex vivo or in vitro respiratory pharmacology assays.

Angina and Ischemic Heart Disease Models Evaluating Symptom Reduction

Bopindolol demonstrated a 25.5% relative reduction in anginal attack frequency compared to atenolol in a head-to-head clinical trial (2.45 vs. 3.29 attacks) and produced lower resting heart rates (55.89 vs. 63.38 bpm) [5]. These data support the selection of bopindolol for preclinical ischemia-reperfusion or chronic angina models where symptom burden reduction is a key outcome measure.

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